molecular formula C10H15N5OS B10909710 N-cyclopropyl-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide

N-cyclopropyl-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide

Cat. No.: B10909710
M. Wt: 253.33 g/mol
InChI Key: UADQIFJHZVWOSD-UHFFFAOYSA-N
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Description

N~1~-CYCLOPROPYL-2-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a cyclopropyl group, a pyrazole ring, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-CYCLOPROPYL-2-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common route includes the reaction of cyclopropylamine with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to form an intermediate. This intermediate is then reacted with thiosemicarbazide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-CYCLOPROPYL-2-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~1~-CYCLOPROPYL-2-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-CYCLOPROPYL-2-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-Cyclopropyl-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-1-hydrazinecarboxamide
  • N~1~-Cyclopropyl-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-1-hydrazinecarbothioamide

Uniqueness

N~1~-CYCLOPROPYL-2-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, pyrazole ring, and hydrazinecarbothioamide moiety contribute to its versatility and potential for various applications.

Properties

Molecular Formula

C10H15N5OS

Molecular Weight

253.33 g/mol

IUPAC Name

1-cyclopropyl-3-[(1,5-dimethylpyrazole-3-carbonyl)amino]thiourea

InChI

InChI=1S/C10H15N5OS/c1-6-5-8(14-15(6)2)9(16)12-13-10(17)11-7-3-4-7/h5,7H,3-4H2,1-2H3,(H,12,16)(H2,11,13,17)

InChI Key

UADQIFJHZVWOSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(=O)NNC(=S)NC2CC2

Origin of Product

United States

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